molecular formula C9H15N3O4S B11299942 N,N-diethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N,N-diethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11299942
M. Wt: 261.30 g/mol
InChI Key: XVVIHDRIQRVVAZ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound belonging to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as hydroxy, methyl, oxo, and sulfonamide groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of diethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Industrial production methods also focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance the efficiency and cost-effectiveness of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols or amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols.

Scientific Research Applications

N,N-diethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N-diethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can be compared with other similar compounds such as:

    2-Pyrimidinecarbamonitrile, 1,6-dihydro-4-methyl-6-oxo-: This compound shares a similar pyrimidine core but differs in its functional groups.

    N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone: Another related compound with a pyridone ring and different substituents.

    4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H15N3O4S

Molecular Weight

261.30 g/mol

IUPAC Name

N,N-diethyl-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C9H15N3O4S/c1-4-12(5-2)17(15,16)7-6(3)10-9(14)11-8(7)13/h4-5H2,1-3H3,(H2,10,11,13,14)

InChI Key

XVVIHDRIQRVVAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(NC(=O)NC1=O)C

Origin of Product

United States

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